molecular formula C14H18O4 B1352577 7-(4-Methoxyphenyl)-7-oxoheptanoic acid CAS No. 21244-11-1

7-(4-Methoxyphenyl)-7-oxoheptanoic acid

Cat. No.: B1352577
CAS No.: 21244-11-1
M. Wt: 250.29 g/mol
InChI Key: CEWMUHNHATTXSV-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-7-oxoheptanoic acid: is an organic compound characterized by a heptanoic acid chain with a methoxyphenyl group and a ketone functional group at the seventh carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-7-oxoheptanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and heptanoic acid.

    Aldol Condensation: The initial step involves an aldol condensation between 4-methoxybenzaldehyde and heptanoic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The ketone group in 7-(4-Methoxyphenyl)-7-oxoheptanoic acid can undergo oxidation to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: this compound can be converted to 7-(4-Methoxyphenyl)heptanoic acid.

    Reduction: The reduction of the ketone yields 7-(4-Methoxyphenyl)heptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, 7-(4-Methoxyphenyl)-7-oxoheptanoic acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features can be modified to enhance biological activity or selectivity.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and polymers. Its versatility makes it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which 7-(4-Methoxyphenyl)-7-oxoheptanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The methoxy group and ketone functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Phenyl-7-oxoheptanoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.

    7-(4-Hydroxyphenyl)-7-oxoheptanoic acid:

    7-(4-Methylphenyl)-7-oxoheptanoic acid: The presence of a methyl group instead of a methoxy group alters its electronic properties and reactivity.

Uniqueness

7-(4-Methoxyphenyl)-7-oxoheptanoic acid is unique due to the presence of the methoxy group, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

7-(4-methoxyphenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-18-12-9-7-11(8-10-12)13(15)5-3-2-4-6-14(16)17/h7-10H,2-6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWMUHNHATTXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454369
Record name 7-(4-methoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21244-11-1
Record name 7-(4-methoxyphenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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